molecular formula C21H21FN4O2 B2958333 3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946234-35-1

3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

Cat. No. B2958333
M. Wt: 380.423
InChI Key: SSIUQBVDAJWYJQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a chemical compound with the molecular formula C21H21FN4O2 and a molecular weight of 380.4231.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that pyrimidine derivatives, such as this compound, are often synthesized for their potential biological activities2.



Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H21FN4O21. However, the specific arrangement of these atoms in space, which would provide a complete picture of the molecule’s structure, is not provided in the available resources.



Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources. However, it’s known that pyrimidine derivatives can participate in a variety of chemical reactions due to the presence of the pyrimidine ring2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, the presence of fluorine in the compound could influence its properties, as fluorine has unique physical and chemical properties among the elements3.


Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

Histone deacetylase (HDAC) inhibitors have emerged as promising anticancer agents. The compound MGCD0103, described as an orally active HDAC inhibitor, has shown significant antitumor activity both in vitro and in vivo, indicating the potential of benzamide derivatives in cancer therapy (Zhou et al., 2008).

Metabolic Pathways in Cancer Treatment

Flumatinib, a tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, undergoes various metabolic transformations in humans, highlighting the importance of understanding the metabolic pathways of benzamide derivatives for optimizing therapeutic efficacy (Gong et al., 2010).

Diagnostic Imaging in Neurodegenerative Diseases

Compounds with high affinity for peripheral benzodiazepine receptors (PBRs) have been synthesized and evaluated as potential imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Serotonin 1A Receptor Imaging

The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized in PET studies for quantifying serotonin 1A receptor densities in Alzheimer's disease, demonstrating the role of benzamide derivatives in neurological diagnostics (Kepe et al., 2006).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the resources. It’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions for this compound are not explicitly mentioned in the available resources. However, given the interest in pyrimidine derivatives for their potential biological activities2, it’s likely that further research will be conducted to explore the properties and potential uses of this compound.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-fluoro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-3-11-28-20-13-19(23-14(2)24-20)25-17-7-9-18(10-8-17)26-21(27)15-5-4-6-16(22)12-15/h4-10,12-13H,3,11H2,1-2H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIUQBVDAJWYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

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